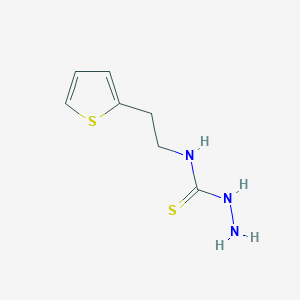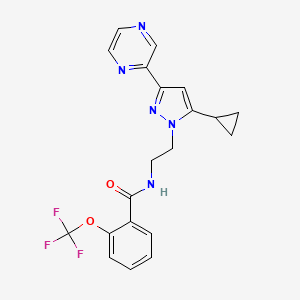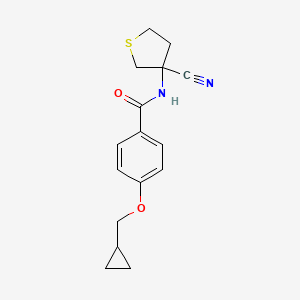
3-(Isoindolin-2-yl)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isoindolin-2-yl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C13H10N4 and a molecular weight of 222.251 g/mol. This compound is characterized by the presence of an isoindoline moiety attached to a pyrazine ring, with a nitrile group at the 2-position of the pyrazine ring.
準備方法
The synthesis of 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
These optimizations may include the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and high throughput .
化学反応の分析
3-(Isoindolin-2-yl)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as pyridinium chlorochromate or iodoxybenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrazine ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and materials science.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism by which 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, altering their activity and leading to downstream effects on cellular processes . Further research is needed to elucidate the precise molecular targets and pathways involved .
類似化合物との比較
3-(Isoindolin-2-yl)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
N-isoindoline-1,3-diones: These compounds share the isoindoline scaffold but differ in their functional groups and overall reactivity.
Indole derivatives: Indole-based compounds have a similar aromatic structure and are known for their diverse biological activities.
Pyrazine derivatives: Compounds with a pyrazine ring exhibit various chemical properties and applications, making them comparable to this compound.
The uniqueness of this compound lies in its combination of the isoindoline and pyrazine moieties, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-7-12-13(16-6-5-15-12)17-8-10-3-1-2-4-11(10)9-17/h1-6H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYWJMBZQKRUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N'-bis[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]nonanediamide](/img/structure/B2637014.png)
![N-[cyano(cyclohexyl)methyl]pent-4-enamide](/img/structure/B2637015.png)


![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2637019.png)


![4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine](/img/structure/B2637023.png)
![2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide](/img/structure/B2637024.png)
![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2637025.png)
![3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2637026.png)
![N-({3-oxo-2-azabicyclo[2.2.1]heptan-1-yl}methyl)but-2-ynamide](/img/structure/B2637030.png)


